molecular formula C18H17N3OS B2544909 N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide CAS No. 393521-70-5

N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide

Cat. No. B2544909
CAS RN: 393521-70-5
M. Wt: 323.41
InChI Key: IGUGYYZXQAUDIS-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide, also known as PESA, is a novel compound that has attracted the attention of researchers due to its potential applications in the field of medicine. PESA is a member of the thioacetamide family, which has been shown to possess various pharmacological properties.

Scientific Research Applications

Anticancer and Antimicrobial Activity

A study by Kumar et al. (2019) synthesized new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines, including compounds related to N-(2-phenylethyl)-2-(phthalazin-1-ylsulfanyl)acetamide, to evaluate their anticancer and antimicrobial activities. The compounds demonstrated inhibition activity against the HCT 116 cancer cell line and exhibited antimicrobial properties Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H. (2019). Mediterranean Journal of Chemistry.

Synthesis and Antitumor Activity

Xin et al. (2018) focused on synthesizing a series of 1-phenyl-4-substituted phthalazine derivatives to evaluate their antiproliferative activity in vivo. The study found that specific derivatives, closely related to the chemical structure , displayed significant antitumor activities, particularly against human esophageal cancer cells, highlighting the compound's potential in cancer treatment Xin, J., Meng, X., Liu, H., & Zhang, Q. (2018).

properties

IUPAC Name

N-(2-phenylethyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(19-11-10-14-6-2-1-3-7-14)13-23-18-16-9-5-4-8-15(16)12-20-21-18/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUGYYZXQAUDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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